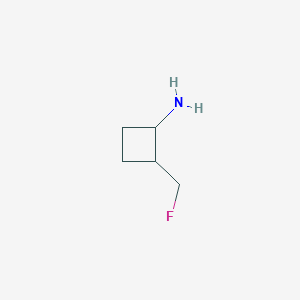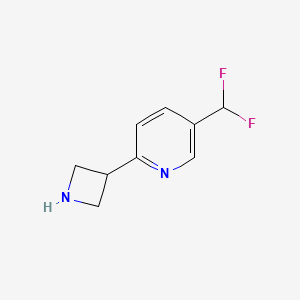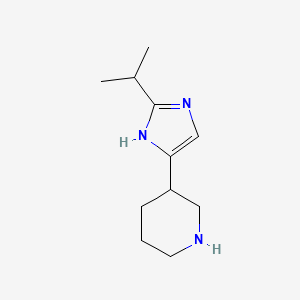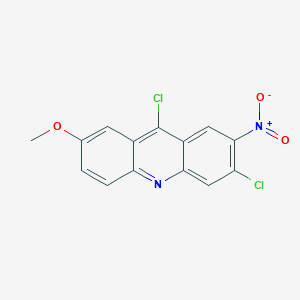
3,9-Dichloro-7-methoxy-2-nitroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dichloro-7-methoxy-2-nitroacridine: is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the acridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dichloro-7-methoxy-2-nitroacridine typically involves the nitration of 3,9-dichloro-7-methoxyacridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the 2-position of the acridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
3,9-Dichloro-7-methoxy-2-nitroacridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3,9-Dichloro-7-methoxy-2-aminoacridine.
Substitution: Various substituted acridines depending on the nucleophile used.
Oxidation: 3,9-Dichloro-7-methoxy-2-acridone.
科学的研究の応用
3,9-Dichloro-7-methoxy-2-nitroacridine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Biology: The compound is studied for its interactions with DNA and proteins, making it useful in biochemical research.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3,9-Dichloro-7-methoxy-2-nitroacridine involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The chlorine atoms and methoxy group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
3,9-Dichloro-7-methoxyacridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,9-Dichloro-2-nitroacridine: Lacks the methoxy group, affecting its lipophilicity and biological activity.
7-Methoxy-2-nitroacridine: Lacks the chlorine atoms, altering its chemical reactivity and interaction with biological targets.
Uniqueness
3,9-Dichloro-7-methoxy-2-nitroacridine is unique due to the presence of both chlorine atoms and the nitro group, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets.
特性
CAS番号 |
42326-32-9 |
|---|---|
分子式 |
C14H8Cl2N2O3 |
分子量 |
323.1 g/mol |
IUPAC名 |
3,9-dichloro-7-methoxy-2-nitroacridine |
InChI |
InChI=1S/C14H8Cl2N2O3/c1-21-7-2-3-11-8(4-7)14(16)9-5-13(18(19)20)10(15)6-12(9)17-11/h2-6H,1H3 |
InChIキー |
NQGAGYDBUVSRAV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=CC(=C(C=C3N=C2C=C1)Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
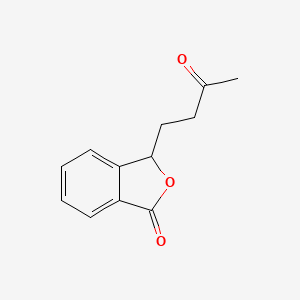
![2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde](/img/structure/B12936504.png)
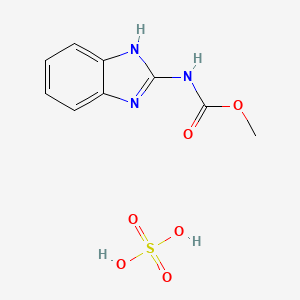

![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)

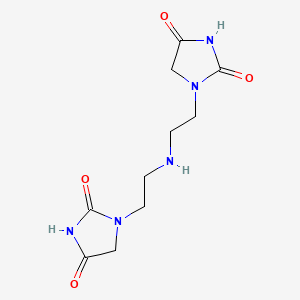
![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)
